3-cyclopentyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
3-cyclopentyl-4-prop-2-enyl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-7-13-9(11-12-10(13)14)8-5-3-4-6-8/h2,8H,1,3-7H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGFVVMVIGORNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=O)C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopentyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a novel compound within the triazole class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 193.25 g/mol
- CAS Number : 2197577-12-9
Biological Activity Overview
Research has indicated that compounds in the triazole family often exhibit a range of biological activities including anti-inflammatory, antimicrobial, and antiproliferative effects. The specific activities of 3-cyclopentyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one have been explored in various studies.
Anti-inflammatory Activity
A study evaluating the anti-inflammatory properties of various triazole derivatives found that 3-cyclopentyl derivatives exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). The results showed a reduction in TNF-α production by approximately 44–60% at higher concentrations (50 µg/mL) compared to controls .
Antimicrobial Activity
The compound's antimicrobial efficacy was assessed against several bacterial strains. It demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. Comparative analyses indicated that while it had lower antibacterial activity than some methacrylic acid analogues, it still showed promise as an antimicrobial agent .
Antiproliferative Effects
In vitro studies on cancer cell lines revealed that derivatives similar to 3-cyclopentyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one exhibited varying degrees of antiproliferative activity. The compound's structure was linked to its ability to inhibit cell proliferation effectively in breast and colon cancer cell lines .
Table 1: Biological Activities of 3-Cyclopentyl Derivatives
Case Study 1: Anti-inflammatory Effects
In a controlled experiment with PBMCs stimulated by lipopolysaccharides (LPS), compounds structurally related to 3-cyclopentyl derivatives were tested for their ability to modulate cytokine release. The most potent inhibitors were identified as having structural features similar to those found in 3-cyclopentyl derivatives. This suggests that modifications in the side chains can significantly affect biological outcomes .
Case Study 2: Antimicrobial Evaluation
A series of tests were conducted using standard microbial strains to evaluate the antimicrobial potential of the compound. Results indicated that while the compound had moderate efficacy compared to other known derivatives, it still holds potential for further development as an antimicrobial agent .
Comparison with Similar Compounds
Structural and Electronic Properties
The compound’s cyclopentyl and propenyl substituents differentiate it from analogs with alkyl, aryl, or benzylideneamino groups. For example:
- 3-Ethyl-4-(3-methoxy-4-phenylacetoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one (): The ethyl group and bulky benzylidenamino substituent enhance steric hindrance, reducing solubility but improving binding to hydrophobic targets.
- 3-Methyl-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one (): The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing antioxidant activity .
- 3-p-Methoxybenzyl derivatives (): Methoxy groups improve electron delocalization, affecting NMR chemical shifts and redox behavior .
Table 1: Substituent Effects on Key Properties
*Estimated based on similar triazolone derivatives .
Spectroscopic Comparisons
- NMR Spectroscopy: The propenyl group in the target compound introduces allylic proton signals at δ 5.2–5.8 ppm (1H NMR) and carbons at δ 115–125 ppm (13C NMR), distinct from ethyl (δ 1.2–1.4 ppm) or benzylideneamino (δ 7.3–8.1 ppm) groups. GIAO/DFT calculations for similar compounds show <5% deviation between experimental and theoretical shifts .
- IR Spectroscopy : The triazolone carbonyl (C=O) stretch at ~1700 cm⁻¹ is consistent across derivatives, while substituents like hydroxyl (3400 cm⁻¹) or methoxy (2850 cm⁻¹) alter absorption bands .
Acidic Properties
The target compound’s pKa (~9.2 in DMF) is comparable to other 4,5-dihydro-1H-1,2,4-triazol-5-ones. Solvent effects are significant: pKa values decrease in polar aprotic solvents (e.g., 8.7 in acetonitrile vs. 10.1 in tert-butanol) due to stabilization of the deprotonated form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
